molecular formula C12H18O2 B7770307 2-(4-tert-Butylphenoxy)ethanol CAS No. 18249-20-2

2-(4-tert-Butylphenoxy)ethanol

Cat. No.: B7770307
CAS No.: 18249-20-2
M. Wt: 194.27 g/mol
InChI Key: KGPFHDDLZCYWAO-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenoxy)ethanol (CAS 713-46-2) is an organic compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol . This compound features a phenolic ring substituted with a tert -butyl group, a structural motif shared with a class of chemicals known as tert-butyl phenolic antioxidants (TBP-AOs) . The tert -butyl group provides significant steric hindrance, which enhances the stability of the phenol group and can contribute to antioxidative properties by stabilizing phenoxy radicals, thereby helping to prevent oxidative degradation in various systems . While direct studies on this specific compound are limited, its structure suggests potential research applications aligned with other TBP-AOs. These include use as a stabilizer in polymers and plastics, an intermediate in organic synthesis, and a subject in the study of antioxidant mechanisms . The compound's physicochemical properties include a density of approximately 1 g/cm³, a boiling point of 298.6°C at 760 mmHg, and a flash point of 120.7°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals . Please refer to the relevant Safety Data Sheet for detailed handling information. The GHS hazard statements include H302 (Harmful if swallowed), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-tert-butylphenoxy)ethanol
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InChI

InChI=1S/C12H18O2/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7,13H,8-9H2,1-3H3
Source PubChem
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InChI Key

KGPFHDDLZCYWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H18O2
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Related CAS

18249-20-2
Record name Polyethylene glycol mono(4-tert-butylphenyl) ether
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DSSTOX Substance ID

DTXSID80867577
Record name 2-(4-tert-Butylphenoxy)ethanol
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Molecular Weight

194.27 g/mol
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CAS No.

713-46-2, 18249-20-2
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]ethanol
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1-dimethylethyl)phenyl]-.omega.-hydroxy-
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Record name 2-(4-TERT-BUTYLPHENOXY)ETHANOL
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Preparation Methods

The synthesis of 2-(4-tert-Butylphenoxy)ethanol typically involves the reaction of 4-tert-butylphenol with ethylene oxide. This reaction is carried out under controlled conditions to ensure the desired product is obtained. The process can be summarized as follows:

    Reaction of 4-tert-butylphenol with ethylene oxide: This step involves the nucleophilic attack of the phenoxide ion on the ethylene oxide, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

Reagent/ConditionsProductYield/NotesReference
KMnO₄ (acidic, 0°C)2-(4-tert-Butylphenoxy)acetic acidPartial oxidation observed in analogous ethan-1-ol systems,
CrO₃/H₂SO₄ (Jones reagent)Corresponding ketone (if secondary)Not applicable (primary alcohol)
TEMPO/NaOCl (mild conditions)Aldehyde intermediateTheoretical pathway for primary alcohols

Key Findings :

  • Steric hindrance from the tert-butyl group slows oxidation kinetics compared to unsubstituted analogs.

  • Selective oxidation to the aldehyde requires TEMPO-based systems to avoid over-oxidation.

Esterification and Etherification

The alcohol reacts with acylating/alkylating agents:

Reaction TypeReagentsProductYieldReference
AcetylationAcetic anhydride, H₂SO₄2-(4-tert-Butylphenoxy)ethyl acetate~85% (analog)
TosylationTsCl, pyridineTosylate derivative70–90%
Williamson Ether SynthesisR-X, NaH/THFAlkyl ether derivativesVariable

Mechanistic Notes :

  • Tosylation enhances leaving-group ability for subsequent nucleophilic substitutions .

  • Bulky tert-butyl group reduces reaction rates in SN2 mechanisms .

Nucleophilic Substitution

Activated derivatives (e.g., tosylates) participate in substitutions:

SubstrateNucleophileProductConditionsReference
Tosylate derivativeNaN₃Azide intermediateDMF, 60°C
Tosylate derivativeAmines (e.g., NH₃)Amino derivativesEthanol, reflux

Synthetic Utility :

  • Azide intermediates can undergo Staudinger or Huisgen cycloadditions for heterocycle synthesis .

Electrophilic Aromatic Substitution (EAS)

The phenoxy ring’s reactivity is modulated by the tert-butyl group:

ReactionReagentsPositionNotesReference
NitrationHNO₃/H₂SO₄Metatert-butyl directs meta substitution
SulfonationH₂SO₄, SO₃MetaLow yield due to steric hindrance

Key Challenges :

  • Steric bulk of tert-butyl limits electrophile access, favoring mono-substitution .

Protection/Deprotection Strategies

The alcohol group can be reversibly protected:

Protection MethodReagentDeprotection MethodReference
TBDMS etherTBDMSCl, imidazoleTBAF in THF
Acetal formationDihydropyran, H⁺Acidic hydrolysis

Thermal and Stability Data

Critical parameters for reaction design:

PropertyValueConditionsReference
Melting Point32–35°C (analog)Pure crystalline form
Boiling Point141–143°C (15 mmHg)Reduced pressure
SolubilityInsoluble in water; soluble in CHCl₃, DMSORoom temperature

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

  • Role : 2-(4-tert-Butylphenoxy)ethanol serves as an important intermediate in organic synthesis. Its stable structure allows for the formation of more complex molecules.
  • Applications : It is utilized in the synthesis of polymers, agrochemicals, and dyestuffs, making it essential in producing various industrial chemicals .

Case Study: Synthesis of Esters

  • Example : A study demonstrated the synthesis of esters from this compound through reactions with oleic acid. The resulting ester showed improved viscosity properties, making it suitable for lubricant applications .

Biological Research

Investigating Enzyme Interactions

  • Role : The compound is employed in biological studies to understand enzyme interactions and metabolic pathways.
  • Applications : It has been used to explore the effects of various ligands on enzyme activity, contributing to insights into metabolic regulation .

Case Study: Neuropharmacological Research

  • Example : Research involving derivatives of this compound has shown potential benefits in treating neurological disorders by acting as H3 receptor antagonists. These studies highlight its role in developing drugs aimed at conditions like narcolepsy and Parkinson's disease .

Pharmaceutical Applications

Drug Development Precursor

  • Role : As a precursor in pharmaceutical formulations, this compound is investigated for its therapeutic potential.
  • Applications : Its derivatives have been studied for their neuroprotective properties and efficacy in treating various central nervous system disorders .

Case Study: Pharmacokinetics and Tissue Distribution

  • Example : A pharmacokinetic study evaluated a novel histamine H3 receptor antagonist derived from this compound, assessing its distribution and effects within biological systems, which is crucial for drug development .

Industrial Applications

Use in Lubricants

  • Role : The compound is integrated into lubricant formulations due to its favorable viscosity characteristics.
  • Applications : It enhances the performance of lubricants under varying temperature conditions, making it suitable for industrial applications where low pour points are essential .
Application AreaSpecific UseKey Findings
Chemical SynthesisBuilding block for polymersEssential for producing complex organic molecules
Biological ResearchInvestigating enzyme interactionsInsights into metabolic pathways
PharmaceuticalDrug development precursorPotential treatments for neurological disorders
IndustrialLubricant formulationsImproved viscosity characteristics

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Key Properties :

  • Solubility: Exhibits dual solubility in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane, toluene) due to its amphiphilic structure .
  • Applications : Primarily utilized in research as a model compound for studying antioxidant mechanisms, lipid peroxidation inhibition, and biological system interactions .

Comparison with Structurally Similar Compounds

2-(4-tert-Butylphenoxy)cyclohexanol

CAS Number : 1942-71-8
Molecular Formula : C₁₆H₂₄O₂
Molecular Weight : 248.36 g/mol
Key Differences :

  • Structural Variation: Cyclohexanol ring replaces the ethanol group, increasing hydrophobicity and molecular weight.
  • Physical Properties: Higher boiling point (365.7°C) and density (1.036 g/cm³) compared to 2-(4-tert-Butylphenoxy)ethanol .
  • Applications : Used in pesticide formulations (e.g., propargite) and as an intermediate in organic synthesis .

2-(2-(2-(4-tert-Butyl)phenoxy)ethoxy)ethoxy)ethanol

CAS Number : 89203-08-7
Molecular Formula : C₁₆H₂₆O₄
Molecular Weight : 282.38 g/mol
Key Differences :

  • Structural Variation : Extended ethoxy chain enhances solubility in polar solvents and increases molecular weight.
  • Applications: Likely functions as a nonionic surfactant or emulsifier due to its polyethoxy structure .

2-(4-Phenylphenoxy)ethanol

CAS Number : 19070-95-2
Molecular Formula : C₁₄H₁₄O₂
Molecular Weight : 214.26 g/mol
Key Differences :

  • Structural Variation : Biphenyl group introduces greater aromaticity and rigidity.
  • Applications: Potential use in polymer stabilization or as a UV absorber due to extended conjugation .

4-tert-Butylphenol

CAS Number : 98-54-4
Molecular Formula : C₁₀H₁₄O
Molecular Weight : 150.22 g/mol
Key Differences :

  • Structural Variation : Lacks the ethoxy group, reducing solubility in polar solvents.

Comparative Data Table

Compound CAS Number Molecular Weight (g/mol) Boiling Point (°C) Key Applications Toxicity Profile
This compound 713-46-2 194.27 ~250 (estimated) Antioxidant research, biological studies No acute toxicity reported
2-(4-tert-Butylphenoxy)cyclohexanol 1942-71-8 248.36 365.7 Pesticides, organic synthesis Not classified
2-(4-Phenylphenoxy)ethanol 19070-95-2 214.26 N/A Polymer stabilization Limited data
4-tert-Butylphenol 98-54-4 150.22 239–241 Chemical intermediate Skin/eye irritant

Research Findings and Functional Insights

  • Antioxidant Activity: this compound scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, making it valuable in cellular stress studies . In contrast, 4-tert-butylphenol lacks the ethoxy group, reducing its antioxidant efficacy .
  • Solubility Trends: Ethoxy chain elongation (e.g., in 2-(2-(2-(4-tert-Butyl)phenoxy)ethoxy)ethoxy)ethanol) improves water solubility, whereas cyclohexanol derivatives are more lipophilic .
  • Toxicity: Ethoxy-containing derivatives generally exhibit lower acute toxicity compared to phenol-based analogs like 4-tert-butylphenol .

Biological Activity

2-(4-tert-Butylphenoxy)ethanol, a compound with the molecular formula C12H18O2, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H18O2
  • CAS Number : 713-46-2
  • Structure : Contains a tert-butyl group attached to a phenoxy moiety, which influences its biological interactions.

1. Antimicrobial Properties

Research indicates that derivatives of 4-tert-butylphenoxy, including this compound, exhibit antimicrobial activity. A study highlighted the effectiveness of related compounds against Pseudomonas aeruginosa, a significant pathogen known for its resistance to antibiotics. The compound demonstrated the ability to inhibit quorum sensing and biofilm formation in this bacterium, suggesting a potential role in managing infections caused by multidrug-resistant strains .

CompoundActivityTarget Organism
This compoundAntimicrobialPseudomonas aeruginosa
2,4-Di-tert-butylphenolAnti-QSPseudomonas aeruginosa

2. Neuroprotective Effects

A recent study investigated the neuroprotective effects of compounds derived from the 4-tert-butylphenoxy scaffold in models of Parkinson's disease. These compounds were found to inhibit monoamine oxidase B (MAO B), an enzyme associated with neurodegeneration. In vivo tests showed that these compounds could reduce symptoms in haloperidol-induced catalepsy models, suggesting potential therapeutic applications for neurodegenerative diseases .

3. Toxicity and Safety Profile

The safety assessment of related compounds indicates low dermal absorption and bioaccumulation potential. The metabolism of t-butyl alcohol (a related compound) showed slow elimination rates in animal models, raising considerations for the safety profile of similar phenolic compounds .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like those derived from this scaffold inhibit enzymes such as MAO B.
  • Quorum Sensing Interference : By disrupting communication among bacterial populations, these compounds can reduce virulence factors and biofilm formation.

Case Study 1: Neuroprotection in Parkinson's Disease

In a study involving neuroblastoma SH-SY5Y cells, derivatives of this compound were tested for their ability to protect neurons from oxidative stress. Results indicated significant reductions in cell death and oxidative damage markers when treated with these compounds compared to controls .

Case Study 2: Antimicrobial Efficacy Against Pseudomonas aeruginosa

A controlled experiment assessed the anti-biofilm efficacy of this compound against Pseudomonas aeruginosa. The results demonstrated a dose-dependent reduction in biofilm formation and virulence factor secretion, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to evaluate the antioxidant efficacy of 2-(4-tert-Butylphenoxy)ethanol in biological systems?

  • Methodological Answer : To assess antioxidant activity, employ in vitro assays such as ROS scavenging (e.g., DCFH-DA fluorescence) and lipid peroxidation inhibition (e.g., thiobarbituric acid reactive substances, TBARS). Include positive controls (e.g., ascorbic acid) and validate findings in cell viability assays using models like human fibroblasts or hepatocytes. Dose-response curves and time-course studies are critical to establish efficacy thresholds .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound's dual solubility in polar (e.g., ethanol, methanol) and nonpolar solvents (e.g., dichloromethane) allows flexibility in formulation. For cell-based studies, dissolve in ethanol (<1% v/v) to avoid cytotoxicity. For lipid-phase experiments (e.g., membrane interaction studies), use nonpolar solvents and confirm homogeneity via sonication .

Q. What are the standard protocols for handling and storing this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-protected containers at 4°C. For long-term stability, aliquot in inert solvents like methanol and avoid repeated freeze-thaw cycles. Verify purity via HPLC before critical experiments, especially after prolonged storage .

Advanced Research Questions

Q. How can HPLC methods be optimized for the separation and quantification of this compound in complex matrices?

  • Methodological Answer : Use reverse-phase (RP) HPLC with a Newcrom R1 column (C18 stationary phase). Optimize mobile phase composition (e.g., 70:30 acetonitrile/water with 0.1% trifluoroacetic acid) to achieve baseline separation. Validate sensitivity via limit of detection (LOD < 0.1 µg/mL) and quantify using external calibration curves. Include internal standards (e.g., 4-tert-butylphenol) for matrix effect correction .

Q. What strategies resolve contradictions in reported antioxidant mechanisms of this compound?

  • Methodological Answer : Discrepancies between in vitro and in vivo results may arise from metabolic conversion or bioavailability differences. Address this by:

  • Comparing direct ROS scavenging (cell-free systems) vs. indirect effects (e.g., Nrf2 pathway activation in live cells).
  • Performing metabolite profiling (LC-MS) to identify active derivatives.
  • Conducting kinetic studies to distinguish transient vs. sustained antioxidant effects .

Q. How can logP values inform the design of pharmacokinetic studies for this compound?

  • Methodological Answer : The logP of 4.46 indicates high lipophilicity, suggesting strong tissue partitioning and potential accumulation in lipid-rich organs (e.g., liver, brain). Design pharmacokinetic studies to monitor tissue distribution via radiolabeling or mass spectrometry. Adjust dosing regimens to account for slow clearance and potential enterohepatic recirculation .

Q. What synthetic routes are feasible for producing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer : Modify the phenolic or ethanol moieties to enhance target specificity. For example:

  • Etherification : React with alkyl halides to generate branched ethers (e.g., propargyl derivatives for click chemistry applications).
  • Esterification : Introduce acetyl or benzoyl groups to alter membrane permeability.
  • Validate derivatives using QSAR models and in silico docking studies to predict biological interactions .

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